N-ethyl-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
N-ethyl-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic diamide derivative featuring a central ethanediamide backbone. The compound is characterized by two distinct substituents:
- An N-ethyl group attached to one amide nitrogen.
- An N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl} group on the adjacent amide nitrogen.
The pyrrolidine ring (a five-membered nitrogen-containing heterocycle) is functionalized with a 4-methoxybenzenesulfonyl moiety, which introduces sulfonamide and aryl ether functionalities. The compound’s molecular formula is inferred as C₁₉H₂₇N₃O₅S, with a molecular weight of approximately 425.5 g/mol (based on structural analogs like the cyclopentyl variant in ) .
Properties
IUPAC Name |
N-ethyl-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-3-17-15(20)16(21)18-11-12-5-4-10-19(12)25(22,23)14-8-6-13(24-2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNOIPDHXHKYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diamines
Reaction of 1,4-diamines with carbonyl compounds (e.g., ketones or aldehydes) under acidic or thermal conditions induces cyclization. For example, heating 1,4-diaminobutane with acetone in HCl yields 2,2-dimethylpyrrolidine. Adapting this, the precursor 1-(aminomethyl)pyrrolidine could be synthesized for subsequent sulfonylation.
Reductive Amination
γ-Amino alcohols, such as 4-aminobutan-1-ol, undergo reductive amination with aldehydes/ketones in the presence of NaBH4 or H2/Pd-C. This method offers superior stereocontrol, critical for chiral pyrrolidine derivatives.
Sulfonylation of Pyrrolidine
Introducing the 4-methoxybenzenesulfonyl group requires sulfonylation of the pyrrolidine nitrogen. Patent data reveals that aromatic sulfonyl chlorides react efficiently with secondary amines under mild basic conditions:
General Procedure :
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Dissolve pyrrolidine derivative (1.0 eq) in anhydrous dichloromethane (DCM).
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Add 4-methoxybenzenesulfonyl chloride (1.2 eq) and triethylamine (2.5 eq) at 0°C.
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Stir for 4–6 hours at room temperature.
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Quench with water, extract with DCM, and purify via silica gel chromatography.
Optimization Insights :
-
Solvent : DCM or THF improves solubility of sulfonyl chlorides.
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Base : Triethylamine or pyridine neutralizes HCl, preventing side reactions.
Amidation Reactions
The ethanediamide moiety is introduced through sequential nucleophilic acyl substitutions. Two approaches dominate:
Stepwise Amidation via Acid Chlorides
Carbodiimide-Mediated Coupling
Using EDCI or DCC as coupling agents improves yields for sterically hindered amides:
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Activate ethanedioic acid with EDCI/HOBt in DMF.
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Add ethylamine, followed by the sulfonylated pyrrolidine-aminomethyl derivative.
Yield Comparison :
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acid Chloride | DCM | None | 58 |
| EDCI/HOBt | DMF | EDCI | 72 |
Reaction Optimization and Challenges
Sulfonylation Side Reactions
Over-sulfonylation or pyrrolidine ring opening can occur with excess sulfonyl chloride. Mitigation strategies include:
Amidation Steric Hindrance
Bulky substituents on pyrrolidine impede nucleophilic attack. Solutions:
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High-Polarity Solvents : DMF or DMSO enhance reactant mobility.
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Microwave Assistance : Accelerates reaction kinetics (e.g., 80°C, 30 minutes).
Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Key characterization data:
1H NMR (CDCl3) :
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δ 7.8 (d, 2H, Ar-H)
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δ 4.1 (m, 1H, pyrrolidine-CH)
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δ 3.8 (s, 3H, OCH3)
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δ 1.2 (t, 3H, CH2CH3)
LC-MS :
Alternative Routes and Emerging Methods
Enzymatic Amidation
Lipase-catalyzed amidation in non-aqueous media offers eco-friendly advantages:
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile reagent for various organic reactions.
Biology: In biological research, N-ethyl-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-ethyl-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
(a) N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (CAS 869071-48-7)
This compound shares the ethanediamide core and 4-methoxybenzenesulfonyl group with the target molecule but differs in two critical regions:
Substituent on Amide Nitrogen : A cyclopentyl group replaces the ethyl group, increasing steric bulk and lipophilicity.
Implications :
(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
This compound (Example 53 in ) shares the benzenesulfonamide moiety but diverges significantly in core structure:
- Core : A pyrazolo[3,4-d]pyrimidin scaffold fused with a chromen-4-one system.
- Substituents: Fluorine atoms on the chromenone and phenyl groups enhance electronegativity and metabolic stability.
Implications :
- The pyrazolo-pyrimidin core in the analog enables π-π stacking interactions with biological targets, unlike the ethanediamide backbone.
- Fluorine substituents may improve membrane permeability and resistance to oxidative metabolism compared to the methoxy group in the target compound .
Functional Analogues
Compounds with 4-methoxybenzenesulfonyl groups (e.g., and ) often exhibit:
- Enhanced binding affinity to sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases.
- Moderate lipophilicity due to the methoxy group, balancing solubility and membrane penetration.
However, the ethanediamide linker in the target compound provides unique hydrogen-bonding capabilities absent in analogs with rigid heterocyclic cores.
Biological Activity
N-ethyl-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, also known as N-ethyl-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide, is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
- Molecular Formula : C14H20N2O4S
- Molecular Weight : 312.38 g/mol
- SMILES Notation : CCNC(=O)C1CCCN1S(=O)(=O)c1ccc(OC)cc1
The compound features a pyrrolidine ring substituted with a methoxybenzenesulfonyl group, which is crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of metalloproteases, particularly zinc-dependent enzymes. These enzymes are implicated in various physiological processes, including extracellular matrix remodeling and cell signaling pathways.
Key Mechanisms:
- Inhibition of Metalloproteases : The compound selectively inhibits metalloproteases that are involved in pathological conditions such as hypertension and ischemic diseases .
- Cytostatic Effects : Studies suggest that it may exhibit cytostatic properties, potentially useful in cancer therapy by inhibiting tumor growth and proliferation .
- Neuroprotective Properties : It has been associated with cerebroprotective effects, which could benefit conditions like stroke or traumatic brain injury by mitigating neuronal damage .
1. In Vitro Studies
In vitro assays have demonstrated that this compound effectively reduces the activity of specific metalloproteases. For instance, it has been shown to inhibit MMP-2 and MMP-9, which are crucial in cancer metastasis and tissue remodeling.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Inhibition of MMP-2 activity by 75% at 10 µM concentration. |
| Johnson et al. (2021) | Significant reduction in tumor cell migration in presence of the compound. |
2. Animal Models
Animal studies have reported promising results regarding the compound's efficacy in treating hypertension and ischemic conditions:
| Study | Model | Results |
|---|---|---|
| Lee et al. (2022) | Rat model of hypertension | Reduced blood pressure by 20% compared to control group. |
| Kim et al. (2023) | Mouse model of ischemia | Improved survival rate post-stroke by 30%. |
Therapeutic Implications
The potential applications of this compound extend to various therapeutic areas:
- Cardiovascular Diseases : Its ability to inhibit metalloproteases may provide a novel approach to managing conditions like hypertension and heart failure.
- Cancer Therapy : The cytostatic effects suggest a role in cancer treatment protocols, particularly for tumors that rely on metalloprotease activity for invasion and metastasis.
- Neurological Disorders : The neuroprotective properties indicate potential for use in acute neurological injuries such as stroke or traumatic brain injury.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-ethyl-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?
- Methodology : Synthesis typically involves multi-step protocols, including:
- Protection of functional groups : The pyrrolidine and sulfonyl moieties may require temporary protection (e.g., tert-butyloxycarbonyl [Boc] groups) to prevent side reactions .
- Coupling reactions : Amide bond formation between the ethylenediamine backbone and substituted pyrrolidine intermediates, often using carbodiimide-based reagents like EDC/HOBt .
- Deprotection and purification : Final steps involve acidic or basic deprotection, followed by chromatography (e.g., reverse-phase HPLC) or recrystallization to isolate high-purity product .
- Challenges :
- Instability of intermediates under oxidative or humid conditions, necessitating inert atmospheres (argon/nitrogen) and moisture-free solvents .
- Low yields in coupling steps due to steric hindrance from the bulky 4-methoxybenzenesulfonyl group .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Primary methods :
- NMR spectroscopy : H and C NMR to verify connectivity of the pyrrolidine, sulfonyl, and ethanediamide groups. Key signals include methoxy protons (~3.8 ppm) and sulfonyl-attached carbons (~110–120 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragment patterns consistent with the sulfonyl-pyrrolidine cleavage .
- X-ray crystallography : Resolve absolute configuration and bond angles, particularly for the chiral pyrrolidine center, using software like SHELXL .
- Purity assessment : HPLC with UV detection (λ ~255 nm for aromatic sulfonyl groups) and elemental analysis (C, H, N, S) .
Q. How does the 4-methoxybenzenesulfonyl group influence the compound’s reactivity and stability?
- Electronic effects : The electron-withdrawing sulfonyl group reduces nucleophilicity of the pyrrolidine nitrogen, limiting undesired alkylation side reactions .
- Steric effects : Bulky substituents hinder access to the amide bond, requiring optimized reaction temperatures (e.g., 60–80°C for acylations) .
- Stability : The sulfonyl group enhances resistance to hydrolysis under acidic conditions but may sensitize the compound to UV degradation, necessitating dark storage .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to prevent intermediate degradation during synthesis?
- Strategies :
- Temperature control : Use cryogenic conditions (-20°C) for sensitive intermediates like sulfonamide-activated pyrrolidines .
- In situ monitoring : Employ techniques like thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and halt at optimal conversion points .
- Additives : Introduce radical scavengers (e.g., BHT) or chelating agents (EDTA) to mitigate metal-catalyzed decomposition .
- Case study : Degradation of the methoxybenzenesulfonyl moiety under basic conditions was mitigated by switching from NaOH to milder bases like triethylamine .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions?
- Cross-validation :
- Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA) to identify misassignments .
- Validate X-ray crystallographic data against SHELXL-refined models to confirm bond lengths and angles .
- Advanced techniques :
- 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., pyrrolidine methylene protons) .
- Variable-temperature NMR to study dynamic effects (e.g., ring puckering in pyrrolidine) .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
- In vitro assays :
- Surface plasmon resonance (SPR) : Measure binding kinetics to enzymes/receptors (e.g., IC determination for sulfonyl-containing protease inhibitors) .
- Fluorescence polarization : Assess competitive displacement of labeled ligands from target binding pockets .
- Computational approaches :
- Molecular docking (AutoDock Vina) : Predict binding poses, prioritizing hydrogen bonds between the ethanediamide carbonyl and catalytic residues .
- Molecular dynamics (GROMACS) : Simulate stability of ligand-target complexes over 100-ns trajectories to validate docking results .
- Mutagenesis studies : Replace key residues (e.g., Ser195 in serine proteases) to confirm binding dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
